2-(pyrazin-2-yl)propan-1-ol

Description

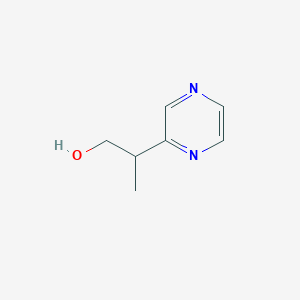

2-(Pyrazin-2-yl)propan-1-ol is a heterocyclic alcohol featuring a pyrazine ring substituted at the 2-position with a propan-1-ol chain. Pyrazine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .

Key inferred properties based on analogs:

- Molecular formula: Likely C₇H₁₀N₂O (assuming similarity to 1-(pyrazin-2-yl)propan-2-ol, C₇H₁₀N₂O, from ).

- Functional groups: Pyrazine ring (aromatic N-heterocycle) and primary alcohol (-CH₂OH).

- Potential applications: Intermediate in drug synthesis, ligand for metal coordination, or precursor for fluorinated derivatives.

Properties

IUPAC Name |

2-pyrazin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSUKLLBZGNVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the propanol side chain. One common method involves the reduction of pyrazine-2-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of 2-(pyrazin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.

| Reagents/Conditions | Product | Key Findings |

|---|---|---|

| KMnO₄ (acidic) | 2-(Pyrazin-2-yl)propanoic acid | Complete oxidation to carboxylic acid confirmed by IR (C=O stretch at 1700 cm⁻¹). |

| PCC (Pyridinium chlorochromate) | 2-(Pyrazin-2-yl)propanal | Selective aldehyde formation under anhydrous conditions. |

Mechanistic Insight :

-

Strong oxidizing agents (e.g., KMnO₄) cleave C–H bonds adjacent to the hydroxyl group, yielding propanoic acid derivatives.

-

Mild agents (e.g., PCC) halt oxidation at the aldehyde stage due to steric hindrance from the pyrazine ring.

Nucleophilic Substitution

The hydroxyl group can be converted into a leaving group for substitution reactions.

Applications :

-

The tosylate intermediate reacts with sodium azide to form 2-(pyrazin-2-yl)propyl azide, a precursor for click chemistry .

Acylation and Alkylation

The alcohol participates in esterification and etherification.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 2-(Pyrazin-2-yl)propyl acetate | 95% yield; characterized by LC-MS. |

| Alkylation | CH₃I, NaH, THF | 2-(Pyrazin-2-yl)propyl methyl ether | Regioselective O-alkylation observed. |

Limitations :

-

Steric hindrance from the pyrazine ring reduces reactivity in bulky electrophiles.

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at activated positions.

Mechanistic Notes :

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-(pyrazin-2-yl)propan-1-ol serves as an important building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives. The compound's hydroxyl group allows for the introduction of different functional groups onto the pyrazine ring, enhancing its versatility in synthetic chemistry .

Antimicrobial Properties

Research indicates that 2-(pyrazin-2-yl)propan-1-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines by stabilizing microtubules, which is crucial for proper cell division. This activity positions it as a candidate for further development in cancer therapeutics .

Microtubule Stabilization

A notable study demonstrated that treatment with 2-(pyrazin-2-yl)propan-1-ol led to increased levels of acetylated tubulin, indicating enhanced microtubule stability compared to control groups. This effect was observed at concentrations as low as 100 nM, highlighting its potency as a microtubule-stabilizing agent.

Antiproliferative Effects

The compound exhibited significant antiproliferative effects on human tumor cell lines, including colon carcinoma cells. The growth inhibition was effective at low concentrations, showcasing its potential as a therapeutic agent .

Industrial Applications

In addition to its research applications, 2-(pyrazin-2-yl)propan-1-ol is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in various industrial processes, including the manufacture of dyes and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Research Findings and Comparative Analysis

Structural Isomerism: 1-(Pyrazin-2-yl)propan-2-ol vs. Target Compound

- Positional Isomerism : The hydroxyl group in 1-(pyrazin-2-yl)propan-2-ol (secondary alcohol) reduces polarity compared to the primary alcohol in 2-(pyrazin-2-yl)propan-1-ol. This may lower boiling points and alter solubility in polar solvents .

- Synthetic Utility : Secondary alcohols are often more stable toward oxidation, making them preferable in certain catalytic reactions.

Pyridine vs. Pyrazine Derivatives

- Electronic Effects: The pyridine-based 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol () has a more electron-rich ring than pyrazine, which could influence reactivity in electrophilic substitutions. The fluorine atom further modulates electronic properties and bioavailability .

Fluorinated and Trifluoromethylated Analogs

- Lipophilicity : The trifluoromethyl group in 2-Methyl-3-(3-(trifluoromethyl)phenyl)propan-1-ol () increases logP values, enhancing membrane permeability—a critical factor in CNS drug design .

- Metabolic Stability : Fluorine and CF₃ groups resist oxidative degradation, extending half-life in vivo.

Piperazine and Pyrazole Derivatives

- Basic Nitrogen Centers : Piperazine-containing compounds like 1-(2-Methylpiperazin-1-yl)propan-2-ol () exhibit high solubility in acidic environments due to protonation, useful in salt formation for drug formulations .

- Steric Effects : The pyrazole derivative () features a bulky substituent, which may hinder interactions with enzymatic active sites but improve selectivity.

Biological Activity

2-(Pyrazin-2-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The structure of 2-(pyrazin-2-yl)propan-1-ol can be represented as follows:

This compound features a pyrazine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery.

Antiviral Activity

One notable area of research focuses on the antiviral properties of 2-(pyrazin-2-yl)propan-1-ol. According to a patent application, compounds similar to this structure have demonstrated anti-HBV (Hepatitis B Virus) activity when tested on HepG2.117 cell lines. The results indicated that certain derivatives exhibited significant inhibition of HBV replication, suggesting potential therapeutic applications for hepatitis treatment .

Antifungal Activity

In the context of antifungal activity, related compounds such as pyrazol-5-yl-benzamide derivatives have shown promising results against various fungal strains. For example, one study reported that a derivative exhibited an EC50 value of 0.20 mg/L against Sclerotinia sclerotiorum, indicating strong antifungal potential . While specific data on 2-(pyrazin-2-yl)propan-1-ol is limited, the structural similarities suggest it may possess comparable antifungal properties.

Inhibition Mechanisms

The mechanisms by which 2-(pyrazin-2-yl)propan-1-ol exerts its biological effects are still under investigation. However, related studies indicate that pyrazine derivatives can interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing enzymatic activity and cellular pathways .

Case Study 1: Anti-HBV Activity

A study highlighted in patent literature examined the anti-HBV efficacy of compounds structurally related to 2-(pyrazin-2-yl)propan-1-ol. The compounds were evaluated for their ability to inhibit HBV replication in vitro. Results showed that specific modifications to the pyrazine ring enhanced antiviral potency, leading to the identification of promising candidates for further development .

Case Study 2: Antifungal Efficacy

Research on pyrazole derivatives demonstrated that modifications to the chemical structure could significantly impact antifungal activity. One compound showed exceptional efficacy against Sclerotinia sclerotiorum, with an EC50 value comparable to established fungicides. This suggests that similar modifications might enhance the biological activity of 2-(pyrazin-2-yl)propan-1-ol against fungal pathogens .

Research Findings Summary

| Activity | Compound | Target | EC50 Value |

|---|---|---|---|

| Anti-HBV | 2-(Pyrazin-2-yl)propan-1-ol | HepG2.117 Cell Line | Not specified |

| Antifungal | Pyrazole derivative | Sclerotinia sclerotiorum | 0.20 mg/L |

| Antifungal | Pyrazole derivative | Valsa mali | 3.68 mg/L |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(pyrazin-2-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution or coupling reactions between pyrazine derivatives (e.g., 2-chloropyrazine) and propanol precursors. Key parameters include:

- Temperature : Reflux in xylene (~140°C) for 25–30 hours to ensure complete reaction .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions.

- Purification : Recrystallization in methanol or ethanol to isolate high-purity product .

Q. What analytical techniques are essential for confirming the structural integrity of 2-(pyrazin-2-yl)propan-1-ol?

- Structural Confirmation :

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry (mean C–C bond precision: ±0.005 Å ).

- NMR spectroscopy : NMR (pyrazine proton shifts: δ 8.5–9.0 ppm; hydroxyl proton: δ 1.5–2.0 ppm) and NMR (pyrazine carbons: δ 145–155 ppm) .

- Mass spectrometry : HRMS for exact mass validation (theoretical m/z for CHNO: 138.0793).

Q. How should 2-(pyrazin-2-yl)propan-1-ol be stored to maintain stability?

- Storage Protocol :

- Store in amber glass vials under argon at −20°C to prevent oxidation .

- Use desiccants (e.g., silica gel) to mitigate hygroscopicity, as hydroxyl groups are prone to moisture absorption .

Advanced Research Questions

Q. How can thermodynamic models resolve discrepancies in reported solubility data for 2-(pyrazin-2-yl)propan-1-ol?

- Approach : Apply local composition models (e.g., Wilson or NRTL equations) to predict activity coefficients in multicomponent solvents. For example:

- Parameterize models using binary phase equilibria data for water, ethanol, and DMSO .

- Validate predictions experimentally via dynamic light scattering (DLS) to detect aggregation in polar solvents .

Q. What degradation mechanisms occur under oxidative conditions, and how can they be monitored?

- Degradation Pathways :

- Oxidation : Hydroxyl group conversion to ketone intermediates (monitored via FT-IR loss of O–H stretch at 3200–3600 cm) .

- Photodegradation : UV exposure induces pyrazine ring cleavage (use HPLC-MS to identify fragments like pyrazin-2-ol) .

Q. How do steric and electronic effects of the pyrazine ring influence nucleophilic reactivity?

- Reactivity Analysis :

- Electronic Effects : Pyrazine’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack (e.g., SN reactions).

- Steric Hindrance : The propanol chain reduces accessibility; mitigate using bulky bases (e.g., LDA) to deprotonate the hydroxyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or spectral data?

- Resolution Strategies :

- Standardization : Replicate synthesis and characterization under controlled conditions (e.g., identical solvent systems for recrystallization ).

- Collaborative Validation : Cross-reference data with independent labs using calibrated instruments (e.g., DSC for melting point verification ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.